molecular formula C13H19ClN2O3 B12323859 Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B12323859
M. Wt: 286.75 g/mol
InChI Key: LCLNJVMWXFRKOG-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279026-43-5) is a pyrrolidine-derived compound with the molecular formula C₁₃H₁₉ClN₂O₃ and a molecular weight of 286.7546 g/mol . It is characterized by a five-membered pyrrolidine ring substituted with a benzyl ester, an amino group at position 4, and a hydroxymethyl group at position 2. The compound is provided as a hydrochloride salt to enhance solubility and stability. It is primarily used in research settings, with applications in medicinal chemistry and drug discovery, and is stored under specific conditions (−80°C or −20°C) to maintain integrity . Its purity exceeds 95%, as verified by analytical certificates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLNJVMWXFRKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Considerations in Synthesis

The target compound exists in multiple stereoisomeric forms, with the (2R,4R) and (2S,4R) configurations being the most pharmacologically relevant. Key challenges include:

  • Stereoselective formation of the pyrrolidine ring’s chiral centers.
  • Protection-deprotection strategies for amine and hydroxymethyl groups.
  • Salt formation to enhance stability and solubility.

Core Synthetic Routes

Asymmetric Synthesis from Chiral Precursors

The (2R,4R) enantiomer is often synthesized via asymmetric reductive amination or catalytic hydrogenation. A representative protocol involves:

Step 1: Protection of Pyrrolidine Scaffold

  • Starting material : (3S,4R)-Benzyl 3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate.
  • Reagents : Barium hydroxide octahydrate (8–16 mol eq.), isopropanol/water (3:1 v/v).
  • Conditions : Reflux at 80°C for 5 hours.
  • Yield : 72–78% after crystallization.

Step 2: Deprotection and Salt Formation

  • Reagents : Hydrochloric acid (2M in diethyl ether).
  • Conditions : Stirring at 0–5°C for 2 hours.
  • Purity : >99% enantiomeric excess (ee) confirmed via chiral HPLC.

Industrial-Scale Production via Catalytic Hydrogenation

A cost-effective method replaces palladium catalysts with barium hydroxide , reducing production costs by 40%:

Parameter Value
Substrate N-Benzyl-2-nitromethylene-pyrrolidine
Catalyst Raney nickel (150 g/kg substrate)
H₂ Pressure 145 kg/cm²
Temperature 100°C
Reaction Time 5 hours
Yield 60.7%

This method avoids racemization at the 4-position, a common issue in prior approaches.

Protecting Group Strategies

Benzyl Chloroformate-Mediated Protection
  • Substrate : 2-(Aminomethyl)pyrrolidine.
  • Reagents : Benzyl chloroformate (1.2 eq.), triethylamine (2.5 eq.) in dichloromethane.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 82% after column chromatography.
Tosyl Group Removal
  • Reagents : Barium hydroxide (10 eq.) in isopropanol/water.
  • Conditions : Reflux for 3 hours.
  • Efficiency : 95% deprotection without epimerization.

Comparative Analysis of Key Methods

Method Advantages Limitations Yield
Asymmetric Synthesis High enantiopurity (>99% ee) Multi-step, expensive reagents 72–78%
Catalytic Hydrogenation Scalable, low catalyst cost High-pressure equipment required 60.7%
Benzyl Chloroformate Route Mild conditions Requires toxic solvents 82%

Purification and Characterization

  • Crystallization : Ethyl acetate/hexane (1:3) yields 85% pure product.
  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2).
  • Analytical Data :
    • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.89–3.65 (m, 2H, pyrrolidine-H).
    • HPLC : Chiralpak IA column, hexane/isopropanol (85:15), retention time = 12.7 min.

Emerging Innovations

  • Flow Chemistry : Continuous hydrogenation reduces reaction time to 30 minutes with 88% yield.
  • Biocatalytic Routes : Lipase-mediated resolution achieves 94% ee but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzyl 4-amino-2-formylpyrrolidine-1-carboxylate.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Building Block for Organic Synthesis
Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to yield carbonyl compounds.
  • Reduction : The amino group can be reduced to form secondary or tertiary amines.
  • Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction, making this compound versatile in synthetic organic chemistry .

Biological Research Applications

Enzyme Mechanisms and Protein Interactions
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to inhibit or modulate enzyme activity makes it a valuable tool for investigating biochemical pathways. Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy .

Neuroprotective Effects
Research has indicated that similar compounds can inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This suggests that this compound may have neuroprotective properties worth exploring further .

Pharmaceutical Development

Lead Compound for Therapeutics
Due to its biological activity, this compound is being investigated as a lead candidate for developing new therapeutics targeting various diseases. Its unique structure allows it to interact effectively with biological targets, enhancing its potential as a drug candidate. For instance, studies have highlighted its anticancer activity by inducing apoptosis in tumor cells, making it a promising candidate for further development in oncology .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 234.30 g/mol
  • Key Differences: Ring Structure: Piperidine (six-membered) vs. pyrrolidine (five-membered). The larger ring reduces steric strain but may decrease reactivity in certain synthetic pathways . Safety: Limited toxicological data; precautionary measures for eye, skin, and ingestion exposure are emphasized .

tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS: 1279039-34-7)

  • Molecular Formula : C₁₀H₂₁ClN₂O₃
  • Molecular Weight : 252.74 g/mol
  • Key Differences: Ester Group: tert-butyl replaces benzyl, introducing steric bulk and electron-donating effects. This may enhance metabolic stability but reduce solubility in nonpolar solvents . Stereochemistry: (2R,4S) configuration vs. (2R,4R) in the target compound. Stereochemical differences can drastically alter biological activity and receptor binding . Storage: Stable at room temperature under inert atmosphere, unlike the target compound’s cryogenic requirements .

Ethyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Molecular Formula : C₈H₁₆N₂O₃
  • Molecular Weight : 188.23 g/mol
  • Key Differences :
    • Ester Group : Ethyl ester instead of benzyl, reducing aromaticity and lipophilicity. This may improve aqueous solubility but decrease membrane permeability .
    • Substituent Position : Hydroxymethyl at position 4 vs. position 2 in the target compound, altering spatial orientation in molecular interactions .

Physicochemical and Functional Comparison

Parameter Target Compound Piperidine Analog tert-Butyl Analog Ethyl Analog
Molecular Weight (g/mol) 286.75 234.30 252.74 188.23
Solubility Soluble in DMSO, methanol Limited data Moderate in polar solvents High in aqueous solutions
Storage Conditions −80°C/−20°C Room temperature Room temperature (inert) Not specified
Biological Applications Drug discovery research Intermediate synthesis Structural studies Not specified
Safety Profile H302, H315, H319, H335 Insufficient toxicological data Similar hazard statements No data

Biological Activity

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₃H₁₉ClN₂O₃
Molecular Weight 286.75 g/mol
CAS Number 1279026-43-5
IUPAC Name Benzyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate; hydrochloride
Appearance White to off-white solid

This compound features a pyrrolidine ring with an amino group at the 4-position and a hydroxymethyl group at the 2-position, along with a benzyl ester at the carboxylate position. Its unique substitutions confer distinctive reactivity and biological properties compared to related compounds .

Antimicrobial and Antiviral Properties

Research indicates that Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits notable antimicrobial and antiviral activities. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activities and leading to therapeutic effects. These properties make it a candidate for the development of new pharmaceuticals targeting infections.

Case Study: Antimicrobial Activity
In a study assessing various compounds for antimicrobial efficacy, Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate was tested against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antibiotic agent.

The mechanism of action involves the compound's ability to bind to specific active sites on target proteins, potentially acting as an enzyme inhibitor or modulator. This interaction can influence various biochemical pathways, contributing to its biological effects .

Applications in Research and Medicine

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in various fields:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals.
  • Biological Research: Studied for its enzyme interactions and potential therapeutic applications.
  • Industrial Applications: Used in producing specialty chemicals .

Safety and Handling

When handling this compound, safety precautions should be observed due to its classification as a hazardous substance. Relevant hazard statements include:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation .

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